molecular formula C5H5IN2O2 B2630466 5-Iodo-1-methyluracil CAS No. 45774-47-8

5-Iodo-1-methyluracil

Cat. No.: B2630466
CAS No.: 45774-47-8
M. Wt: 252.011
InChI Key: VQCQTJWSCCBUFL-UHFFFAOYSA-N
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Description

5-Iodo-1-methyluracil is a small molecule . It belongs to the class of organic compounds known as halopyrimidines, which are aromatic compounds containing a halogen atom linked to a pyrimidine ring .


Synthesis Analysis

An efficient method has been developed for the preparation of halo derivatives of 6-methyluracil by employing oxidative halogenation . Elemental halogens and potassium halides were used as the halogenating agents, while NaNO3 and H2O2 were used as the oxidizing agents .


Molecular Structure Analysis

The molecular formula of this compound is C5H5IN2O2 . Its average mass is 252.010 Da and its monoisotopic mass is 251.939560 Da .


Chemical Reactions Analysis

Dehalogenation of 5-iodo-1,3,6-trimethyluracil in acidic medium in the presence of either KCl or KBr as the nucleophile sources proceeded as the halophilic reaction to give 1,3,6-trimethyluracil . This compound can be iodinated with ICl or IBr generated in the course of the reaction to recover the starting 5-iodo-1,3,6-trimethyluracil .


Physical and Chemical Properties Analysis

The density of this compound is 2.2±0.1 g/cm3 . Its molar refractivity is 43.1±0.4 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

5-Iodo-1-methyluracil has been studied for its role in the synthesis of various chemical compounds. A key application is in the Sonogashira coupling process, where it is used to create 5-(alkyn-1-yl) derivatives. These derivatives then undergo further chemical reactions to produce compounds like 5,6-bis(alkyn-1-yl)pyrimidines and protected nucleosides, which are of interest in organic chemistry and pharmaceutical research (Kumarasinghe, Peterson, & Robins, 2000).

Reactivity and Transformation

The reactivity of this compound has been explored in various studies. For instance, its transformation under different conditions, like treatment with sulfuric acid or halogens, leads to the formation of other derivatives, including 1,3,6-trimethyluracil and 6-bromomethyl-1,3-dimethyluracil. This research helps in understanding the reactivity of uracil derivatives and their potential applications in synthetic chemistry (Chernikova et al., 2013).

Oxidative Halogenation

The oxidative halogenation of 6-methyluracil, leading to 5-iodo-6-methyluracil, is another area of interest. This method uses elemental halogens and potassium halides as halogenating agents, and the resulting halogenated uracils have potential applications in medicinal chemistry and drug design (Kasradze et al., 2013).

Sandmeyer Reaction

The Sandmeyer reaction, a method for preparing 5-halo-6-methyluracils, also involves this compound. This process is significant in organic synthesis, providing a pathway to high-yield, pure products of 5-halo-6-methyluracils, which are important in various chemical research fields (Chang, Hahn, Kim, & Oh, 1966).

Safety and Hazards

The safety information for 5-Iodo-1-methyluracil includes a warning signal word and hazard statements H302, H315, H319, H335 .

Future Directions

The evolution of 5-methyluracil synthase families in Mollicutes, a class of bacteria that has undergone extensive genome erosion, has been investigated . Many mollicutes have lost some of the m5U methyltransferases present in their common ancestor .

Properties

IUPAC Name

5-iodo-1-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCQTJWSCCBUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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